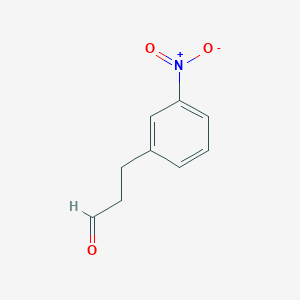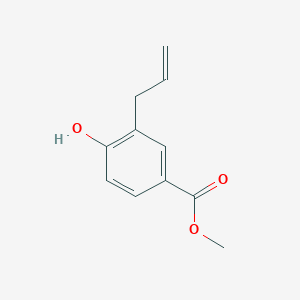![molecular formula C17H20O B182636 Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(phenylmethylene)- CAS No. 36275-29-3](/img/structure/B182636.png)
Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(phenylmethylene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-(phenylmethylene)-, commonly known as norcamphor, is a bicyclic ketone compound with a molecular formula of C15H18O. It is an important chemical intermediate that is widely used in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of norcamphor is not well understood. However, it is believed to act as a chiral auxiliary by inducing a stereoselective reaction in the synthesis of chiral compounds. Norcamphor has also been found to exhibit antioxidant and anti-inflammatory activities, although the mechanism of these activities is not clear.
Biochemical and Physiological Effects:
Norcamphor has been found to exhibit a range of biochemical and physiological effects. It has been shown to exhibit antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. Norcamphor has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, norcamphor has been found to exhibit antifungal and antibacterial activities.
Avantages Et Limitations Des Expériences En Laboratoire
Norcamphor is a versatile chiral auxiliary that can be easily synthesized and used in a variety of reactions. It is also relatively inexpensive and readily available. However, norcamphor can be difficult to handle due to its low melting point and high reactivity. In addition, the use of norcamphor in asymmetric synthesis requires careful optimization of reaction conditions to achieve high stereoselectivity.
Orientations Futures
There are several potential future directions for research on norcamphor. One area of interest is the development of new synthetic methods for norcamphor and its derivatives. Another area of interest is the investigation of the mechanism of action of norcamphor and its potential applications in medicine and biotechnology. Finally, the development of new applications for norcamphor in fields such as catalysis and materials science is also an area of potential future research.
Méthodes De Synthèse
Norcamphor can be synthesized using several methods, including the Diels-Alder reaction, the Friedel-Crafts reaction, and the Grignard reaction. The Diels-Alder reaction involves the reaction of cyclopentadiene with maleic anhydride to form a bicyclic compound, which is then subjected to a series of chemical reactions to obtain norcamphor. The Friedel-Crafts reaction involves the reaction of benzene with 2,2,4-trimethyl-1,3-pentadiene in the presence of a Lewis acid catalyst to form norcamphor. The Grignard reaction involves the reaction of phenylmagnesium bromide with 1,7,7-trimethylbicyclo[2.2.1]hept-2-one to form norcamphor.
Applications De Recherche Scientifique
Norcamphor has been widely used as a chiral auxiliary in asymmetric synthesis. It has also been used as a building block in the synthesis of various natural products and pharmaceuticals. For example, norcamphor has been used in the synthesis of the anti-cancer drug Taxol. In addition, norcamphor has been used as a ligand in organometallic chemistry and as a probe in NMR spectroscopy.
Propriétés
Numéro CAS |
36275-29-3 |
|---|---|
Formule moléculaire |
C17H20O |
Poids moléculaire |
240.34 g/mol |
Nom IUPAC |
(3E)-3-benzylidene-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C17H20O/c1-16(2)14-9-10-17(16,3)15(18)13(14)11-12-7-5-4-6-8-12/h4-8,11,14H,9-10H2,1-3H3/b13-11+ |
Clé InChI |
OIQXFRANQVWXJF-ACCUITESSA-N |
SMILES isomérique |
CC1(C\2CCC1(C(=O)/C2=C/C3=CC=CC=C3)C)C |
SMILES |
CC1(C2CCC1(C(=O)C2=CC3=CC=CC=C3)C)C |
SMILES canonique |
CC1(C2CCC1(C(=O)C2=CC3=CC=CC=C3)C)C |
Autres numéros CAS |
36275-29-3 36065-09-5 15087-24-8 |
Pictogrammes |
Health Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




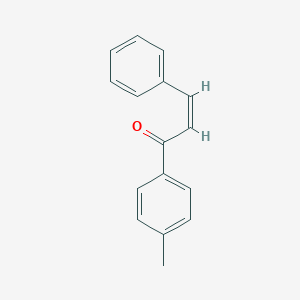

![Ethyl 3-(benzo[d][1,3]dioxol-5-yl)-3-oxopropanoate](/img/structure/B182558.png)

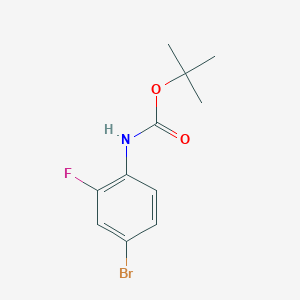

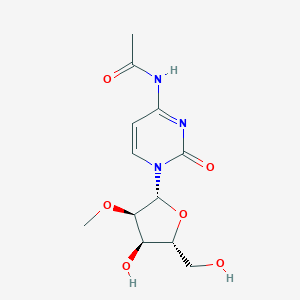
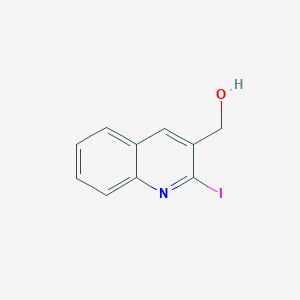
![1H-furo[3,4-b]quinolin-3-one](/img/structure/B182566.png)
